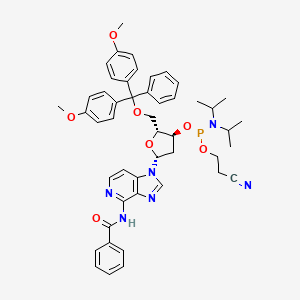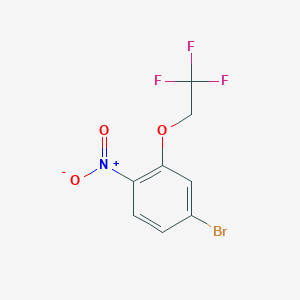
Fmoc-NH-PEG10-CH2CH2COOH
描述
Fmoc-NH-PEG10-CH2CH2COOH: is a derivative of polyethylene glycol (PEG) that has been modified with a terminal carboxylic acid group and a base-labile 9-Fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is widely used in peptide synthesis due to its ability to introduce a hydrophilic spacer between peptide chains, enhancing solubility and biocompatibility .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG10-CH2CH2COOH typically involves the following steps:
PEGylation: Polyethylene glycol (PEG) is reacted with a suitable amine to introduce the amino group.
Fmoc Protection: The amino group is then protected using the Fmoc group, which is introduced through a reaction with Fmoc-Cl in the presence of a base such as triethylamine.
Carboxylation: The terminal hydroxyl group of PEG is converted to a carboxylic acid group using reagents like succinic anhydride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of PEG are reacted with amines in reactors.
Fmoc Protection: The Fmoc protection step is carried out in large reaction vessels with controlled temperature and pH.
Purification: The final product is purified using techniques like column chromatography and recrystallization to ensure high purity.
化学反应分析
Types of Reactions:
Substitution Reactions: Fmoc-NH-PEG10-CH2CH2COOH can undergo substitution reactions where the Fmoc group is removed under basic conditions (e.g., piperidine) to expose the amino group for further reactions.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions with amines to form amide bonds, commonly using reagents like HBTU, HATU, or EDC.
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Major Products:
Fmoc Deprotection: The major product is the free amine form of the compound.
Amide Coupling: The major products are amide-linked peptides or conjugates.
科学研究应用
Chemistry: Fmoc-NH-PEG10-CH2CH2COOH is extensively used in solid-phase peptide synthesis (SPPS) to introduce PEG spacers, enhancing the solubility and stability of peptides .
Biology: In biological research, this compound is used to create PEGylated peptides and proteins, which exhibit improved pharmacokinetics and reduced immunogenicity .
Medicine: this compound is utilized in drug delivery systems to create nanoparticles and micelles that can encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Industry: In the industrial sector, this compound is used in the synthesis of antibody-drug conjugates (ADCs) and other bioconjugates, facilitating targeted drug delivery .
作用机制
The mechanism of action of Fmoc-NH-PEG10-CH2CH2COOH involves its ability to act as a linker or spacer in various chemical and biological systems. The Fmoc group protects the amino group during synthesis and can be removed under basic conditions to expose the reactive amine. The PEG chain provides hydrophilicity and flexibility, while the terminal carboxylic acid group allows for further conjugation reactions .
相似化合物的比较
Fmoc-NH-PEG4-CH2CH2COOH: A shorter PEG spacer with similar applications in peptide synthesis and drug delivery.
Fmoc-NH-(PEG)-COOH (9 atoms): Another PEG spacer with nine atoms, used in similar applications.
Fmoc-NH-(PEG)-COOH (20 atoms): A longer PEG spacer with twenty atoms, providing greater flexibility and solubility.
Uniqueness: Fmoc-NH-PEG10-CH2CH2COOH stands out due to its optimal PEG length, which balances hydrophilicity and flexibility, making it suitable for a wide range of applications in peptide synthesis, drug delivery, and bioconjugation .
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H57NO14/c40-37(41)9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-39-38(42)53-31-36-34-7-3-1-5-32(34)33-6-2-4-8-35(33)36/h1-8,36H,9-31H2,(H,39,42)(H,40,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAILXQLIMFAMGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H57NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



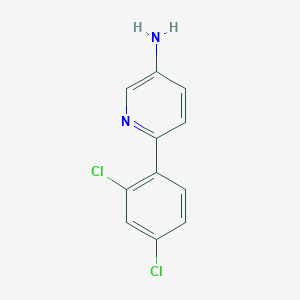
![5-Chloro-6-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1458930.png)

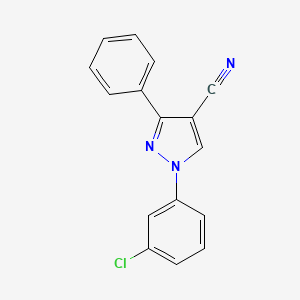

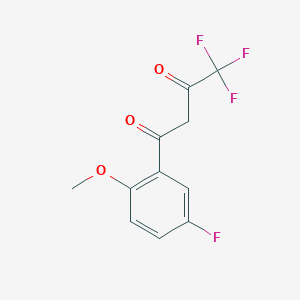
![1-{1,3-dimethyl-1H-thieno[2,3-c]pyrazol-5-yl}ethan-1-one](/img/structure/B1458936.png)
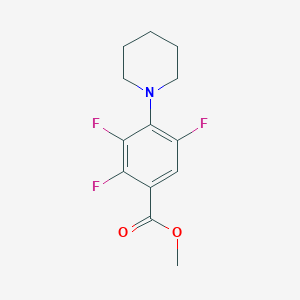

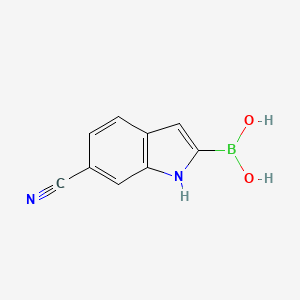
![8-Nitro-2,3,4,5-tetrahydro-1H-benzo[c]azepine hydrochloride](/img/structure/B1458948.png)
